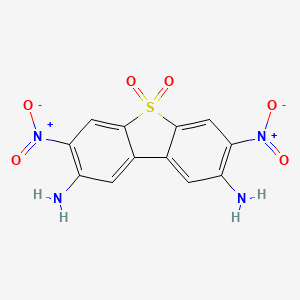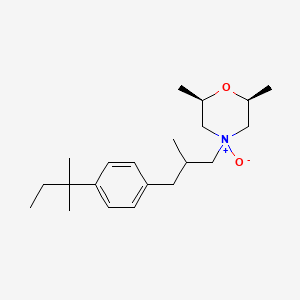
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine is a complex organic compound that contains nitro, amine, and sulfone functional groups
Méthodes De Préparation
The synthesis of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine typically involves the nitration of dibenzothiophene dioxide derivatives. One common method includes dissolving dibenzothiophene in aliphatic hydrocarbons with halogenated solvents, followed by nitration using nitric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are crucial for achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to potential therapeutic effects or industrial applications.
Comparaison Avec Des Composés Similaires
3,7-Dinitro-5,5-dioxodibenzothiophene-2,8-diamine can be compared with similar compounds such as:
5,5-dioxodibenzothiophene-3,7-diamine: This compound lacks the nitro groups and has different chemical reactivity and applications.
3,7-dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonan: This compound has a different core structure but shares the presence of nitro groups, leading to similar redox properties.
Propriétés
Numéro CAS |
53461-44-2 |
|---|---|
Formule moléculaire |
C12H8N4O6S |
Poids moléculaire |
336.28 g/mol |
Nom IUPAC |
3,7-dinitro-5,5-dioxodibenzothiophene-2,8-diamine |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-5-6-2-8(14)10(16(19)20)4-12(6)23(21,22)11(5)3-9(7)15(17)18/h1-4H,13-14H2 |
Clé InChI |
HPBOIMQILBMZPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CC(=C(C=C3S(=O)(=O)C2=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)


![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)

![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)



